molecular formula C17H11FN2O3S B1139202 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid CAS No. 494191-73-0

4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Cat. No. B1139202
M. Wt: 342.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid and related compounds involves various chemical reactions. In a study by Ottanà et al. (2017), 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids were synthesized as part of a search for new inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling (Ottanà et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied extensively. In a 2012 study, Kosma et al. described the crystal structure of a similar compound, highlighting its planar thiazolidine moiety and the arrangement of benzoic acid molecules in layers (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives exhibit a variety of chemical reactions due to their functional groups. A study by Mishra et al. (2019) discussed the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating the reactivity of these compounds (Mishra et al., 2019).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives are influenced by their molecular structure. Lozynska et al. (2015) investigated the spectrophotometric behavior of a thiazolidinone derivative, indicating the importance of molecular structure in determining physical properties (Lozynska et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and potential biological activity, are an area of active research. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors, highlighting the diverse chemical properties of this compound class (Ali et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers Dabholkar and Tripathi (2011) explored the synthesis of 4-thioureidobenzoic acid derivatives and their subsequent transformation into various compounds, including 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid. These compounds displayed antimicrobial activity against gram-negative and gram-positive bacteria, indicating potential applications in fighting bacterial infections (Dabholkar & Tripathi, 2011).

Anticancer Properties

  • A study conducted by Soni, Sanghvi, Devkar, and Thakore (2015) involved the synthesis of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, using a compound structurally related to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. These compounds were found to exhibit potent anti-cancer activity, suggesting potential applications in cancer treatment (Soni et al., 2015).

Antifibrotic and Anticancer Action

  • Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, and Lesyk (2016) synthesized a series of amino(imino)thiazolidinone derivatives, including molecules structurally similar to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. These derivatives were assessed for their antifibrotic and anticancer activities, revealing promising results as potential therapeutic agents for fibrosis and cancer treatment (Kaminskyy et al., 2016).

Spectrophotometric Applications

  • A study by Lozynska, Tymoshuk, and Chaban (2015) investigated the spectrophotometric behavior of a compound similar to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. This research focused on developing a method for spectrophotometric determination of palladium ions, suggesting potential applications in analytical chemistry (Lozynska, Tymoshuk, & Chaban, 2015).

properties

IUPAC Name

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKPHBALHXMIR-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.